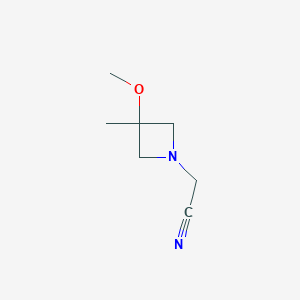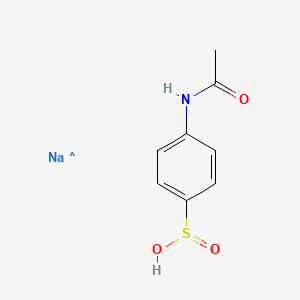
4-Acetamidobenzenesulfinic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidobenzenesulfinic acid sodium is a chemical compound with the molecular formula C8H8NNaO3S and a molecular weight of 221.21 g/mol . It is commonly used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals . The compound is known for its white to off-white solid appearance and is highly hygroscopic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Acetamidobenzenesulfinic acid sodium involves the reaction of N-acetylaniline with sulfur dioxide in the presence of an ionic liquid catalyst . The reaction is typically carried out at a temperature of 90°C for 4 hours, with a molar ratio of triethylamine hydrochloride to aluminum chloride of 0.55:1.00 . The yield of the product under these conditions can reach up to 89.55% .
Another method involves the use of aluminum trichloride and 1,2-dichloroethane as solvents, with the reaction being carried out at 25-40°C for 20-24 hours . This method also yields a high purity product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidobenzenesulfinic acid sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which are useful in the synthesis of dyes and pharmaceuticals .
Applications De Recherche Scientifique
4-Acetamidobenzenesulfinic acid sodium has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetamidobenzenesulfinic acid sodium involves its ability to undergo various chemical reactions, such as oxidation and reduction, which allow it to interact with different molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the synthesis of various organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfinic acid group.
3-Acetamidobenzenesulfonic acid sodium salt: Similar in structure but with the sulfonic acid group in the meta position.
4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group instead of an acetamido group.
Uniqueness
4-Acetamidobenzenesulfinic acid sodium is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to sulfonic acid derivatives. This makes it particularly useful in specific synthetic applications where sulfinic acid functionality is required .
Propriétés
Formule moléculaire |
C8H9NNaO3S |
|---|---|
Poids moléculaire |
222.22 g/mol |
InChI |
InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12); |
Clé InChI |
GFNIDYGMWDLXEY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
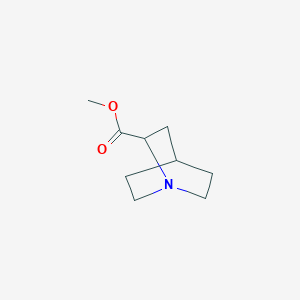
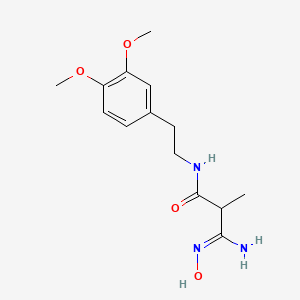
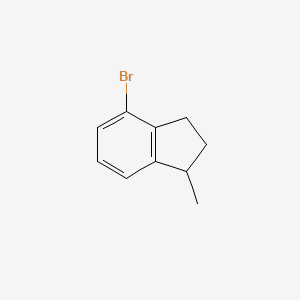
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
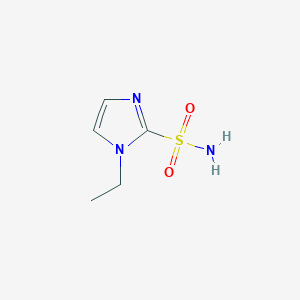

![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
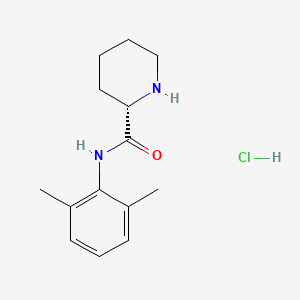


![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
